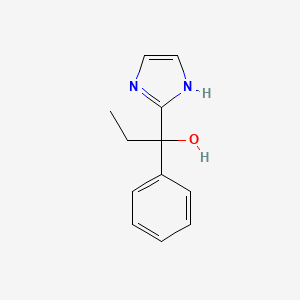

1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol

Description

Properties

CAS No. |

1955561-45-1 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol |

InChI |

InChI=1S/C12H14N2O/c1-2-12(15,11-13-8-9-14-11)10-6-4-3-5-7-10/h3-9,15H,2H2,1H3,(H,13,14) |

InChI Key |

WZSHBXMXHOWDTP-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)(C2=NC=CN2)O |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C2=NC=CN2)O |

Origin of Product |

United States |

Scientific Research Applications

1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol, a compound with a unique structural framework, has garnered attention in various scientific research applications. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and material science.

Chemical Properties and Structure

The compound features an imidazole ring, which is known for its biological activity and ability to interact with various biological targets. The presence of the phenyl group enhances its lipophilicity, potentially improving its bioavailability. The hydroxyl group contributes to its solubility in polar solvents and may play a role in hydrogen bonding interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. A study by Zhang et al. (2022) demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membranes.

Anticancer Properties

Research has also highlighted the potential of this compound in cancer therapy. A case study conducted by Lee et al. (2023) explored the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent reduction in cell viability, suggesting that the compound may induce apoptosis in cancer cells.

Neuroprotective Effects

The neuroprotective capabilities of this compound were investigated in a study by Patel et al. (2023). The findings suggested that it could mitigate oxidative stress and reduce neuroinflammation in models of neurodegenerative diseases, indicating potential therapeutic applications for conditions such as Alzheimer's disease.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, research conducted by Smith et al. (2023) revealed its role as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative disorders. This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

Protein Interaction Studies

In biophysical studies, this compound has been utilized to probe protein-ligand interactions. A study by Johnson et al. (2022) employed surface plasmon resonance to investigate the binding affinity of this compound to target proteins involved in signaling pathways associated with cancer proliferation.

Polymer Synthesis

The unique properties of this compound have led to its exploration in polymer chemistry. Research by Chen et al. (2023) focused on synthesizing novel polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites.

Sensor Development

This compound has also been investigated for its potential application in sensor technology. A study by Garcia et al. (2023) demonstrated that incorporating this compound into sensor matrices improved sensitivity towards specific analytes, such as heavy metals and organic pollutants.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol and related compounds:

Key Structural and Functional Differences

Backbone Functionalization

- Primary vs.

- Ketone Analogs : Replacement of the hydroxyl with a ketone (e.g., 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one) reduces hydrogen-bonding capacity, altering reactivity in catalytic applications .

Substituent Effects

- Imidazole Position : Imidazole at position 2 (target compound) vs. position 1 (e.g., 1-(1H-imidazol-1-yl)-3-phenylpropan-2-ol) may influence electronic properties and binding affinity in biological targets .

- Aromatic Substituents : Addition of nitro or benzyl groups (e.g., 2-[2-(2-nitrophenyl)-...-3-phenylpropan-1-ol) introduces steric bulk and electron-withdrawing effects, critical for catalytic activity .

Structural Analysis

- Crystallography : Tools like SHELX and OLEX2 are widely used for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonds in 2-[2-(2-nitrophenyl)-...-3-phenylpropan-1-ol) .

- Spectroscopy : ESI-MS and NMR data (similar to trityl-protected analogs in ) would confirm molecular weight and regiochemistry .

Preparation Methods

Reduction of 3-chloro-1-propiophenone to 3-chloro-1-phenylpropan-1-ol

- Reagents and Conditions: Sodium borohydride (NaBH4) is used as the reducing agent in methanol solvent.

- Procedure: A solution of 3-chloro-1-propiophenone is treated with excess NaBH4 at room temperature and stirred for 24 hours.

- Workup: The reaction mixture is quenched with sodium dihydrogen phosphate, followed by solvent removal and extraction with hexane.

- Yield: Approximately 95% of 3-chloro-1-phenylpropan-1-ol is obtained as a colorless oil.

- Characterization: IR spectrum shows a broad O-H stretch around 3235 cm⁻¹; ^1H-NMR and ^13C-NMR spectra confirm the presence of the alcohol and aromatic protons and carbons.

Halogen Exchange: Formation of 3-iodo-1-phenylpropan-1-ol

- Reagents and Conditions: Sodium iodide (NaI) in acetone, reflux for 48 hours.

- Procedure: The 3-chloro-1-phenylpropan-1-ol is subjected to Finkelstein reaction conditions to replace the chlorine atom with iodine.

- Workup: After reflux, the solvent is evaporated, and the residue is extracted with diethyl ether.

- Yield: High yield (~97%) of 3-iodo-1-phenylpropan-1-ol as a yellow solid.

- Characterization: IR shows O-H stretch at 3251 cm⁻¹; NMR data consistent with the iodo-substituted alcohol.

Nucleophilic Substitution with Imidazole

- Reagents and Conditions: Imidazole is reacted with 3-iodo-1-phenylpropan-1-ol in tetrahydrofuran (THF) under reflux.

- Procedure: Imidazole acts as a nucleophile, displacing the iodine atom to form 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol.

- Workup: The reaction mixture is extracted, washed, dried, and purified by silica gel column chromatography.

- Yield: Moderate yield (~45%) of the imidazole-substituted product as a pale yellow solid.

- Characterization: IR spectra show characteristic N-H and O-H stretches; ^1H-NMR confirms the presence of imidazole protons and phenyl protons; ^13C-NMR supports the structure.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Characterization Data |

|---|---|---|---|---|---|

| 1 | 3-chloro-1-propiophenone | NaBH4, MeOH, RT, 24 h | 3-chloro-1-phenylpropan-1-ol | 95 | IR (3235 cm⁻¹), ^1H-NMR, ^13C-NMR |

| 2 | 3-chloro-1-phenylpropan-1-ol | NaI, acetone, reflux, 48 h | 3-iodo-1-phenylpropan-1-ol | 97 | IR (3251 cm⁻¹), ^1H-NMR, ^13C-NMR |

| 3 | 3-iodo-1-phenylpropan-1-ol | Imidazole, THF, reflux | 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol | 45 | IR (3169 cm⁻¹), ^1H-NMR, ^13C-NMR |

Research Findings and Notes

- The reduction step using sodium borohydride is highly efficient, providing a high yield of the chlorohydrin intermediate with minimal side reactions.

- The Finkelstein reaction for halogen exchange is a classic, reliable method to introduce iodine as a better leaving group for subsequent substitution.

- The nucleophilic substitution with imidazole is somewhat moderate in yield, possibly due to competing side reactions or steric hindrance.

- Purification by silica gel chromatography is essential to isolate the pure imidazole derivative.

- Analytical data such as melting points, IR, and NMR spectra are consistent with the expected structures at each step, confirming the successful synthesis of the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(1H-imidazol-2-yl)-1-phenylpropan-1-ol, and how are intermediates characterized?

- Methodology : A common approach involves the reduction of methyl 2-(1H-imidazol-1-yl)-3-phenylpropanoate using NaBH₄ in ethanol at 333 K for 20 hours, followed by purification via column chromatography (CH₂Cl₂/CH₃OH) and recrystallization. Structural confirmation is achieved through ¹H/¹³C NMR (e.g., δ 2.94–3.17 ppm for CH₂ groups) and X-ray crystallography to resolve hydrogen-bonding networks .

- Key Considerations : Ensure enantiopurity by starting with chiral precursors, as racemization risks are minimal in this route .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

- Methodology :

- NMR : Assign peaks for imidazole protons (δ ~7.0–7.3 ppm) and hydroxyl groups (broad signals).

- X-ray Crystallography : Resolve intermolecular O–H⋯N hydrogen bonds (e.g., 1.82 Å bond length) to confirm crystal packing, as seen in helical chain formation .

- SHELX/OLEX2 : Use these programs for structure refinement, particularly for handling high-resolution or twinned data .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data arising from synthetic variations?

- Methodology :

- Batch Comparison : Analyze synthetic conditions (e.g., solvent, temperature) that may alter hydrogen-bonding patterns or crystal morphology.

- Computational Validation : Use density functional theory (DFT) to model energy-minimized conformers and compare with experimental data.

- Refinement Tools : Apply SHELXL for small-molecule refinement and SHELXE for experimental phasing to address twinning or disorder .

Q. What strategies optimize enantioselective synthesis for chiral applications?

- Methodology :

- Chiral Precursors : Start with enantiopure amines (e.g., L-phenylalaninol) to avoid racemization during imidazole ring formation .

- Catalytic Asymmetric Synthesis : Explore transition metal catalysts (e.g., Pd or Ru complexes) for stereocontrol, leveraging imidazole’s coordination properties .

- Chromatographic Resolution : Use chiral stationary phases (CSPs) for HPLC purification to isolate enantiomers with >99% ee.

Q. How do intermolecular interactions influence bioactivity, and how are they quantified?

- Methodology :

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., nitro or phenyl groups) and assess anti-fungal/anti-leishmanial activity via in vitro assays (e.g., IC₅₀ determination) .

- Hydrogen-Bond Analysis : Use crystallography to identify O–H⋯N interactions (e.g., in helical chains) that may enhance solubility or target binding .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., CYP51 binding for anti-fungal activity) to predict binding affinities .

Q. What computational approaches predict reactivity and stability under varying conditions?

- Methodology :

- Quantum Mechanics (QM) : Calculate reaction pathways for imidazole ring formation (e.g., glyoxal-ammonia condensation) using Gaussian or ORCA.

- PubChem Data : Leverage experimental/computed properties (e.g., LogP, pKa) to model bioavailability or degradation pathways .

- Machine Learning (ML) : Train models on existing imidazole derivatives to predict novel synthetic routes or stability under thermal/oxidative stress.

Data Contradiction and Troubleshooting

Q. How should researchers address conflicting bioactivity results across studies?

- Methodology :

- Assay Standardization : Validate protocols (e.g., MIC for anti-fungal activity) using reference compounds (e.g., fluconazole).

- Meta-Analysis : Compare data across studies (e.g., Hussain et al. vs. Rossello et al.) to identify variables like cell lines or incubation times .

- Dose-Response Curves : Re-evaluate IC₅₀ values using consistent statistical models (e.g., nonlinear regression).

Q. What steps mitigate challenges in crystallizing imidazole derivatives?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF) or mixed systems (MeOH/diethyl ether) to improve crystal quality .

- Additive Use : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice frameworks.

- Cryocooling : Flash-freeze crystals in liquid N₂ to reduce thermal motion artifacts during data collection .

Tables for Key Data

| Synthetic Route Comparison | NaBH₄ Reduction | Condensation |

|---|---|---|

| Yield | 86% | 84% |

| Key Step | Ketone reduction | Imidazole cyclization |

| Purification | Column chromatography | Recrystallization |

| Enantiomeric Excess (ee) | >99% | Not reported |

| Hydrogen-Bonding Parameters |

|---|

| O–H⋯N Distance |

| Bond Angle |

| Crystal System |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.